

Synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid**, a key building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document details the synthetic pathway, experimental protocols, and the biological context of its application, with a focus on its role as an intermediate in the creation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Introduction

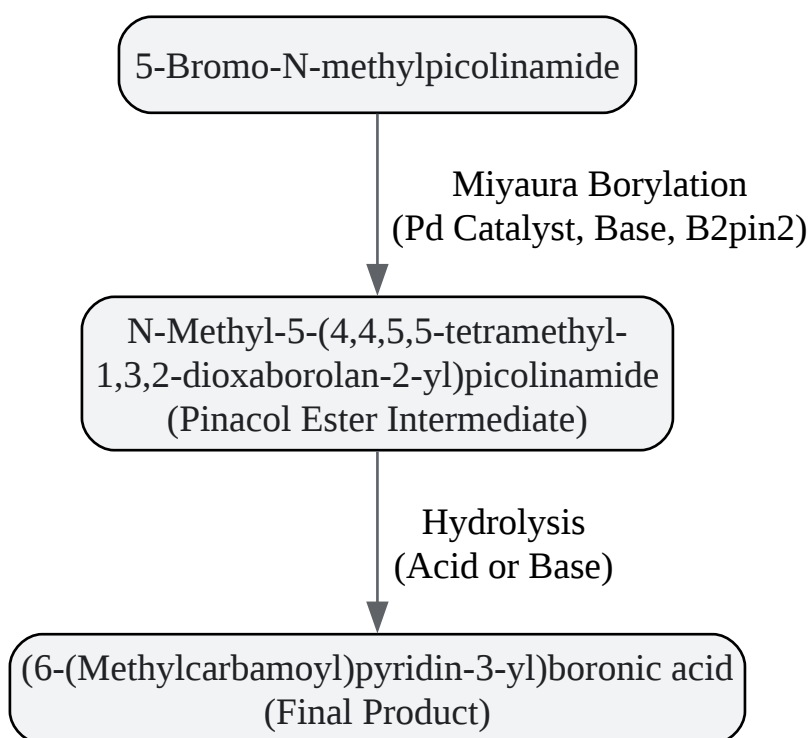
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a substituted pyridinylboronic acid of significant interest in medicinal chemistry. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reactivity makes it an invaluable reagent for the construction of complex molecular architectures found in many biologically active compounds. Notably, this boronic acid is a critical intermediate in the synthesis of potent and selective IRAK4 inhibitors, which are being investigated for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers.

Chemical Properties:

Property	Value
CAS Number	1217340-94-7
Molecular Formula	C ₇ H ₉ BN ₂ O ₃
Molecular Weight	179.97 g/mol

Synthetic Pathway

The synthesis of **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** is typically achieved through a two-step process starting from a halogenated pyridine precursor. The general synthetic workflow involves a Miyaura borylation to form a boronate ester intermediate, which is subsequently hydrolyzed to yield the final boronic acid.



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Caption: Overall synthetic workflow.

Experimental Protocols

The following protocols are based on established methodologies for Miyaura borylation and subsequent hydrolysis of the boronate ester.

Step 1: Synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (Pinacol Ester Intermediate)

This step involves a palladium-catalyzed Miyaura borylation of 5-bromo-N-methylpicolinamide.

Reaction Scheme:

Reagents and Materials:

Reagent/Material	Molar Mass (g/mol)
5-Bromo-N-methylpicolinamide	215.04
Bis(pinacolato)diboron (B ₂ pin ₂)	253.94
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl ₂ (dppf))	731.70
Potassium Acetate (KOAc)	98.14
1,4-Dioxane (anhydrous)	88.11

Procedure:

- To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-N-methylpicolinamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Add anhydrous 1,4-dioxane to the vessel.
- De-gas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
- Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture.

- Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide as a solid.

Quantitative Data (Representative):

Parameter	Value
Yield	75-85%
Purity (by HPLC)	>95%
Melting Point	113-115 °C

Step 2: Synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

This step involves the hydrolysis of the pinacol ester intermediate to the final boronic acid.

Reaction Scheme:

Reagents and Materials:

Reagent/Material

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

2N Hydrochloric Acid (HCl)

Diethyl Ether

Procedure:

- Dissolve N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (1.0 eq) in a suitable solvent mixture (e.g., a mixture of a water-miscible organic solvent and water).
- Add 2N hydrochloric acid and stir the mixture at room temperature for 12-18 hours.
- Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
- Upon completion, adjust the pH of the solution to approximately 7 with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities.
- The aqueous layer containing the product can be used directly in subsequent steps or the product can be isolated by adjusting the pH and performing a suitable workup, such as precipitation and filtration, or by lyophilization. If a solid precipitates, it can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Quantitative Data (Representative):

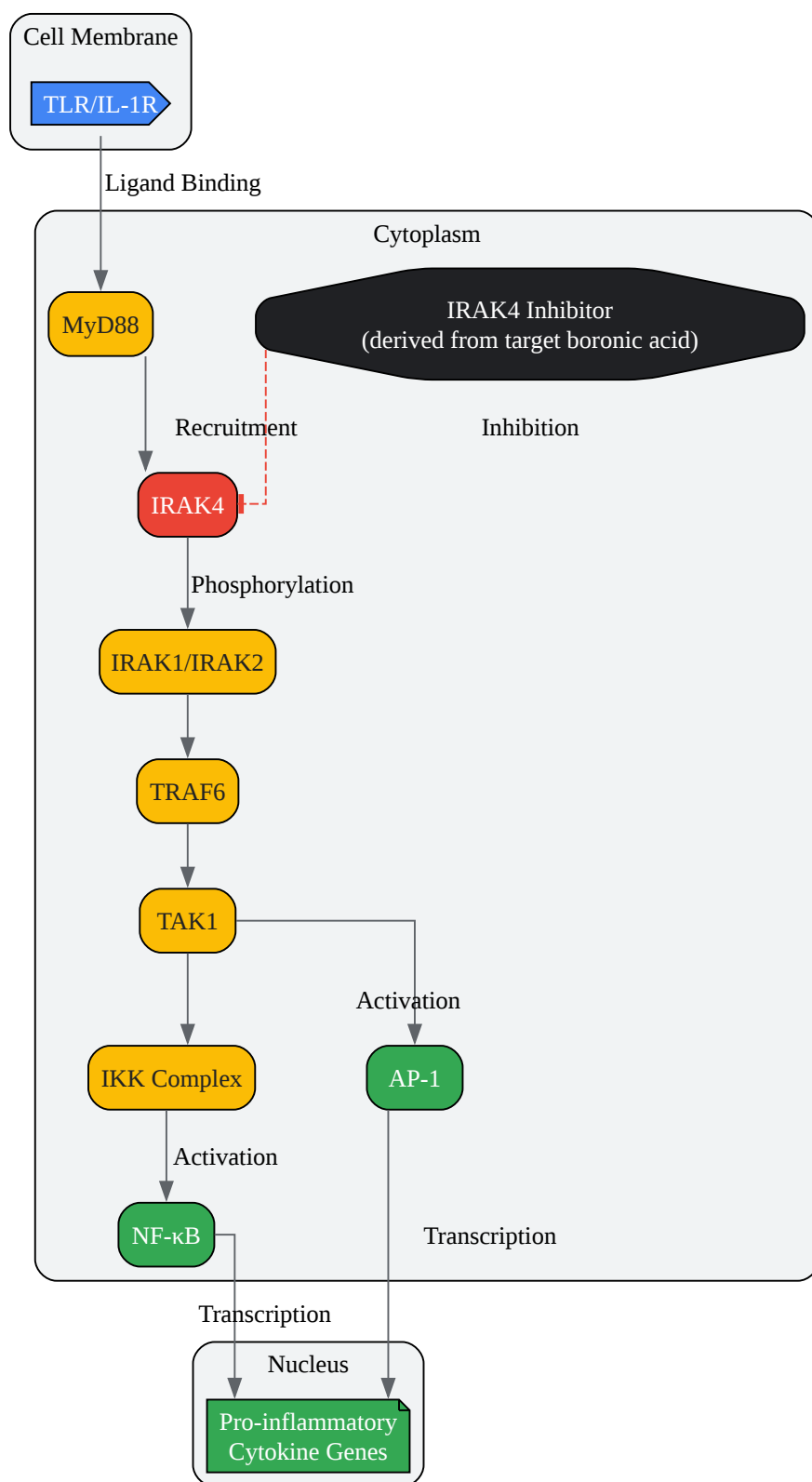
Parameter	Value
Yield	80-90%
Purity (by HPLC)	>97%

Application in Drug Development: IRAK4 Inhibition

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a crucial building block for the synthesis of IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in numerous inflammatory and autoimmune diseases.

IRAK4 Signaling Pathway

The binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to its respective receptor (TLR or IL-1R) triggers the recruitment of the adaptor protein MyD88. This leads to the formation of the Myddosome complex, which facilitates the activation of IRAK4. Activated IRAK4 then phosphorylates and activates other kinases in the pathway, ultimately leading to the activation of transcription factors like NF- κ B and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines. IRAK4 inhibitors block this cascade at the level of IRAK4, thereby reducing the inflammatory response.

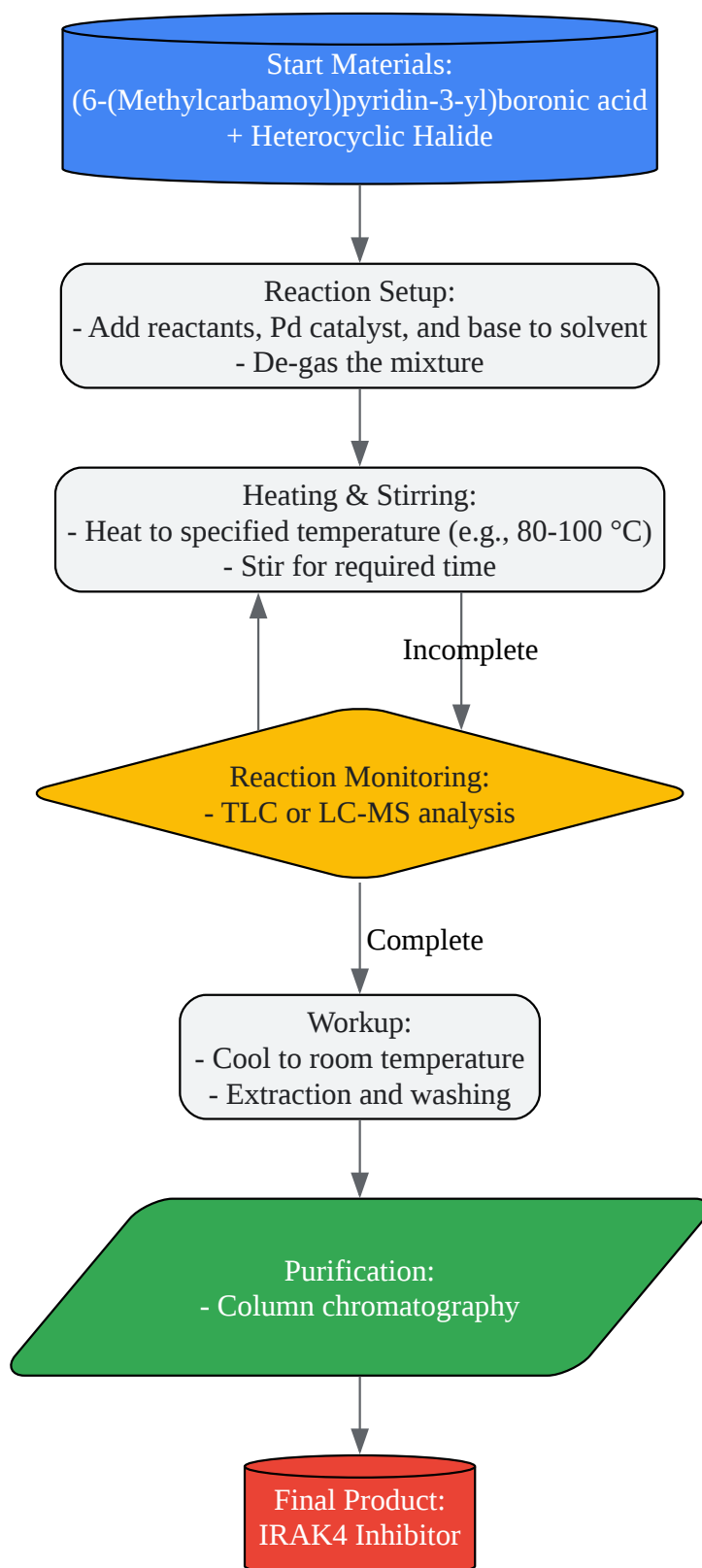


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Caption: IRAK4 signaling pathway and point of inhibition.

Experimental Workflow: Suzuki Coupling for IRAK4 Inhibitor Synthesis

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is coupled with a suitable heterocyclic halide (e.g., a pyrimidine or purine derivative) via a Suzuki-Miyaura reaction to form the core structure of the IRAK4 inhibitor.



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Caption: Suzuki coupling experimental workflow.

Conclusion

The synthesis of **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** via a two-step sequence of Miyaura borylation and hydrolysis is a robust and efficient method for producing this key intermediate. Its importance in the synthesis of IRAK4 inhibitors highlights its value to the drug discovery and development community. The detailed protocols and workflows provided in this guide are intended to support researchers in the synthesis and application of this versatile building block for the development of novel therapeutics.

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